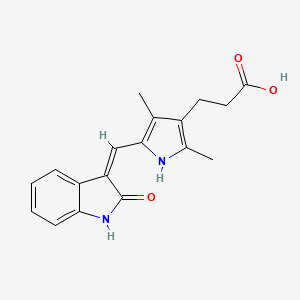

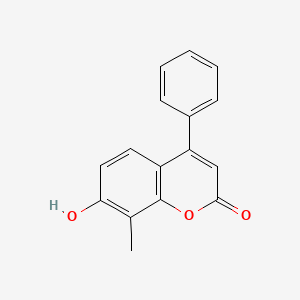

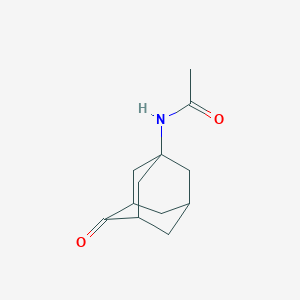

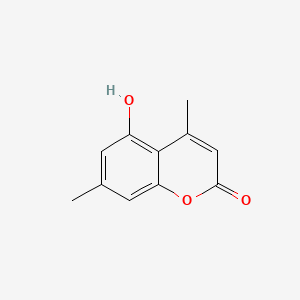

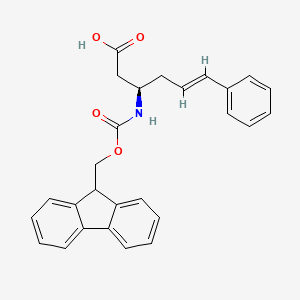

Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Fmoc-®-3-amino-(6-phenyl)-5-hexenoic acid” is a type of Fmoc-protected amino acid. The Fmoc group is a common protective group used in the synthesis of peptides. It is usually used to protect the C-terminus carboxylic acid of amino acids, typically as a methyl ester . This compound is used in solid-phase peptide synthesis (SPPS), a method that has gained popularity due to its usefulness in structure-activity relationship (SAR) studies .

Scientific Research Applications

-

Scientific Field: Solar Energy

- Application : Fmoc-protected amino acids are used in the passivation of interfaces in perovskite solar cells .

- Method : Carrier recombination at the interfaces of perovskite solar cells (PSCs) has always been one of the main limitations of device performance . The generation of defect state on the perovskite film surface is restrained and the carrier extraction efficiency is improved .

- Results : The use of Fmoc-protected amino acids in the passivation of interfaces in PSCs improves the performance of the device .

Future Directions

The future directions in the field of Fmoc-protected amino acids involve the development of more efficient and greener methods for the synthesis and deprotection of these compounds. This includes the exploration of mild orthogonal ester hydrolysis conditions using green chemicals and less extensive energy expenditure .

properties

IUPAC Name |

(E,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-phenylhex-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO4/c29-26(30)17-20(12-8-11-19-9-2-1-3-10-19)28-27(31)32-18-25-23-15-6-4-13-21(23)22-14-5-7-16-24(22)25/h1-11,13-16,20,25H,12,17-18H2,(H,28,31)(H,29,30)/b11-8+/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWHGLZHUJARIA-OJLWIZQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.